2-(Azetidin-3-yl)-2-phenylacetic acid
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Overview
Description
2-(Azetidin-3-yl)-2-phenylacetic acid is a heterocyclic compound that features an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-2-phenylacetic acid can be achieved through several synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that require careful optimization of reaction conditions.
Another method involves the Horner–Wadsworth–Emmons reaction, where alkylated phosphonates and N-Boc-azetidin-3-one are converted to the corresponding N-Boc-azetidine-3-ylidenes . These intermediates are then subjected to hydrogenation and subsequent reactions to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-2-phenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Azetidin-3-yl)-2-phenylacetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and peptides.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can mimic the structure of natural amino acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A natural product found in certain plants, known for its biological activity and use as a building block in peptide synthesis.
(Azetidin-3-yl)acetic acid: An analogue of 4-aminobutanoic acid (GABA), used in the preparation of pharmaceutically active agents.
Uniqueness
2-(Azetidin-3-yl)-2-phenylacetic acid is unique due to its combination of the azetidine ring and phenylacetic acid moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10(9-6-12-7-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) |
InChI Key |
SCRIWIINIKLRIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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